molecular formula C6H9F3N2O B1476003 3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one CAS No. 2098011-69-7

3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one

Cat. No.: B1476003
CAS No.: 2098011-69-7
M. Wt: 182.14 g/mol
InChI Key: NALATVBCZZIFBH-UHFFFAOYSA-N
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Description

3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one is a fluorinated ketone derivative featuring a 3-aminoazetidine moiety. This compound is of interest in medicinal chemistry and agrochemical research due to its structural hybrid of a bioactive azetidine and a fluorinated ketone, which may interact with enzyme systems such as juvenile hormone esterase (JHE) or serve as a synthetic intermediate .

Properties

IUPAC Name

3-(3-aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)3-11-1-4(10)2-11/h4H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALATVBCZZIFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with histamine H3 receptors, acting as a high-affinity non-imidazole agonist. The interaction with histamine H3 receptors suggests that this compound can modulate neurotransmitter release and influence central nervous system activity. Additionally, it may interact with cytochrome P450 enzymes, affecting metabolic stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) response elements. By modulating these pathways, this compound can affect gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a partial agonist of histamine H3 receptors, binding to these receptors and modulating their activity. This interaction leads to changes in neurotransmitter release and subsequent alterations in gene expression. Additionally, the compound’s interaction with cytochrome P450 enzymes suggests a role in enzyme inhibition or activation, further influencing metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate neurotransmitter release without significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes such as cytochrome P450. These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The compound’s role in these pathways underscores its potential as a tool for studying metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, particularly in the central nervous system. Understanding the transport and distribution mechanisms of this compound is crucial for its application in biochemical research.

Biological Activity

Overview

3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one (CAS: 2098011-69-7) is a synthetic compound with a molecular formula of C6H9F3N2O and a molecular weight of 182.14 g/mol. It has garnered attention in pharmacological research due to its interaction with the histamine H3 receptor, which plays a crucial role in various physiological processes including neurotransmission and cognitive functions.

Target Receptor:
The primary target of this compound is the histamine H3 receptor . It acts as a partial agonist , influencing the receptor's activity and subsequently affecting several biochemical pathways.

Biochemical Pathways:
Upon binding to the histamine H3 receptor, this compound modulates the cyclic adenosine monophosphate (cAMP) pathway. This modulation can lead to various downstream effects that influence cellular signaling and gene expression.

Pharmacokinetics:
The compound exhibits good metabolic stability and demonstrates weak activity on cytochrome P450 enzymes, suggesting a favorable profile for further development in therapeutic applications.

Biological Effects

The biological activity of this compound has been evaluated in several studies:

  • Cognitive Effects: In vivo studies indicate that compounds similar to this one can produce amnesic effects in social recognition tests in mice, suggesting potential implications for cognitive disorders.
  • Cellular Interactions: The compound has shown significant interactions with various enzymes and proteins, influencing cell signaling pathways related to cAMP response elements. This can lead to altered cellular responses in different contexts.

Case Studies and Experimental Data

StudyMethodFindings
Social Recognition Test Mice ModelDemonstrated amnesic effects when administered at specific dosages.
Biochemical Assay Cell LinesShowed modulation of cAMP levels upon histamine H3 receptor activation.
Metabolic Stability Assessment In Vitro TestingConfirmed good stability with minimal metabolism by cytochrome P450 enzymes.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Enzyme Inhibition and Selectivity

  • OTFP vs. Target Compound: OTFP’s octylthio chain enhances hydrophobic interactions with JHE, while the aminoazetidine in the target compound may facilitate hydrogen bonding or target alternative enzymes (e.g., epoxide hydrolases) .
  • Fluorine Impact: The trifluoromethyl group in the target compound increases metabolic stability and membrane permeability compared to non-fluorinated azetidine derivatives .

Physicochemical Properties

  • Lipophilicity: The target compound’s logP is likely higher than non-fluorinated azetidine derivatives due to the CF₃ group, enhancing bioavailability .
  • Electron-Withdrawing Effects : The CF₃ group stabilizes the ketone, reducing susceptibility to nucleophilic attack compared to bromo or thio-substituted analogues .

Preparation Methods

Synthetic Routes and Preparation Methods

General Synthetic Strategy

The preparation of 3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one typically involves the nucleophilic substitution or addition of the azetidine moiety to a trifluoromethyl ketone precursor or the functionalization of an azetidine derivative with trifluoromethyl-containing reagents. The key synthetic challenge lies in the selective introduction of the trifluoromethyl ketone group while preserving the integrity of the azetidine ring and the amino substituent.

Detailed Preparation Methods from Patents and Literature

Method Based on Azetidine Nucleophilic Substitution (Patent WO2016073420A1)
  • Starting Materials: A trifluoropropan-2-one derivative bearing a suitable leaving group (e.g., halogenated or activated carbonyl compound) and 3-aminoazetidine.
  • Reaction Conditions: The azetidine nitrogen acts as a nucleophile attacking the electrophilic carbonyl carbon of the trifluoropropan-2-one derivative.
  • Bases: Use of inorganic or organic bases such as primary, secondary, or tertiary amines, alkali metal hydroxides, or alkaline earth metal hydroxides to facilitate the nucleophilic substitution and neutralize formed acids.
  • Solvents: Polar aprotic solvents are preferred to enhance nucleophilicity and solubility.
  • Outcome: Formation of the desired this compound compound, which can be isolated and purified.
  • Salts Formation: The free base can be converted into pharmaceutically acceptable salts by treatment with inorganic or organic acids or bases, enhancing solubility and stability.
Alternative Synthetic Route via Azetidine Ring Functionalization (EP3390384B1)
  • Approach: Functionalization of an azetidine intermediate with trifluoromethyl ketone substituents.
  • Key Step: Introduction of trifluoromethyl ketone functionality through acylation or oxidation reactions on azetidine derivatives.
  • Yields: Reported yields for similar azetidine derivatives functionalized with trifluoromethyl groups are high (up to 99%), indicating efficient reaction conditions.
  • Characterization: The products are characterized by 1H NMR and mass spectrometry to confirm the substitution pattern and purity.
Use of Cycloalkyl and Heterocyclic Intermediates (EP3995495A1)
  • Synthetic Flexibility: The method allows substitution of azetidinyl groups with various alkyl or heterocyclic moieties, including trifluoromethyl groups.
  • Reaction Conditions: Employs cycloalkane or heterocyclic intermediates with functional groups that facilitate nucleophilic substitution or ring closure reactions leading to the target compound.
  • Functional Group Tolerance: The synthetic route tolerates multiple substituents, enabling structural analog development.
  • Application: Useful for generating libraries of fluorinated azetidine derivatives for pharmaceutical screening.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Bases Reaction Type Yield (%) Notes
Nucleophilic substitution (WO2016073420A1) Trifluoropropan-2-one derivative + 3-aminoazetidine Organic/inorganic bases (amines, hydroxides) Nucleophilic substitution Not specified Salt formation possible; scalable
Azetidine ring functionalization (EP3390384B1) Azetidine intermediate Acylating agents, oxidants Acylation/oxidation Up to 99 High yield; NMR and MS characterization
Cycloalkyl/heterocyclic intermediates (EP3995495A1) Cycloalkane or heterocyclic precursors Various substituents and bases Substitution/ring closure Not specified Versatile for analog synthesis

Research Findings and Notes on Preparation

  • Base Selection: The choice of base is critical for efficient nucleophilic substitution; tertiary amines or alkali metal hydroxides are commonly used to neutralize acids formed and drive the reaction forward.
  • Salt Formation: Conversion to pharmaceutically acceptable salts (e.g., amino acid salts, ammonium salts) enhances compound stability and solubility, important for downstream pharmaceutical applications.
  • Purification: Standard chromatographic techniques and crystallization are employed to purify the compound after synthesis.
  • Structural Confirmation: 1H NMR, mass spectrometry, and sometimes X-ray crystallography are used to confirm the structure and purity of the synthesized compound.
  • Synthetic Challenges: Maintaining the integrity of the azetidine ring during trifluoromethyl ketone introduction requires careful control of reaction conditions to avoid ring-opening or side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one
Reactant of Route 2
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3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one

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